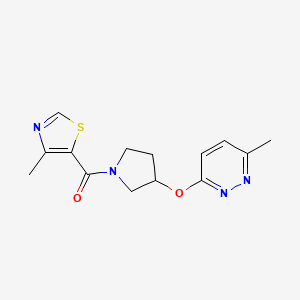

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone

Description

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a heterocyclic methanone derivative featuring a pyrrolidinyloxy linker bridging a 6-methylpyridazine ring and a 4-methylthiazole moiety. The pyrrolidine ring introduces conformational flexibility, while the methyl groups on both heterocycles may optimize steric and electronic interactions with biological targets.

Properties

IUPAC Name |

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c1-9-3-4-12(17-16-9)20-11-5-6-18(7-11)14(19)13-10(2)15-8-21-13/h3-4,8,11H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPELERUUDGNYDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone is a complex organic molecule featuring several functional groups, including a pyrrolidine ring and a thiazole moiety. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting various biological pathways. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes:

- A pyrrolidine ring, which is known for its role in various biological activities.

- A pyridazine moiety contributing to the compound's interaction with biological targets.

- A thiazole group, which is often associated with antimicrobial properties.

Biological Activity

The biological activity of this compound is influenced by its unique structural features. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine and thiazole often demonstrate significant antibacterial and antifungal properties. For instance, studies have shown that certain pyrrolidine derivatives possess inhibitory effects against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The presence of nitrogen-containing heterocycles in similar compounds has been linked to anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects, potentially benefiting neurodegenerative diseases .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Ring : Starting from a suitable precursor like 3-chloropyridazine.

- Attachment of the Pyrrolidine Ring : Reacting the pyridazine derivative with a pyrrolidine under basic conditions.

- Formation of the Thiazole Group : This can be achieved through cyclization reactions involving thiazole precursors .

Case Studies

Several studies have reported on the biological activities of compounds structurally related to this compound:

Scientific Research Applications

Medicinal Chemistry

The compound's structural features indicate potential for use in developing pharmaceuticals targeting specific biological processes. Research has shown that derivatives of similar compounds often exhibit a range of pharmacological effects, including:

-

Antimicrobial Activity : Compounds with thiazole and pyridazine moieties have demonstrated significant antimicrobial properties. For instance, studies have indicated that related compounds can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL

Cancer Research

The compound may also play a role in cancer treatment strategies. Similar thiazole derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including:

- Inducing cell cycle arrest.

- Up-regulating pro-apoptotic proteins.

- Down-regulating anti-apoptotic proteins.

These mechanisms suggest a potential for further exploration in oncology applications.

Neuropharmacology

Given the structural similarity to compounds known for neuroprotective effects, this compound could be investigated for its potential in treating neurodegenerative diseases. Research into related compounds has shown promise in modulating neurotransmitter systems and providing neuroprotection against oxidative stress.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several synthesized derivatives of thiazole and pyridazine compounds, including the target compound. The results showed that specific derivatives exhibited potent activity against resistant bacterial strains, indicating a promising avenue for developing new antibiotics.

Case Study 2: Antitumor Activity

In another investigation, the effects of structurally similar compounds on cancer cell lines were assessed. The results demonstrated that certain derivatives induced significant cytotoxicity in breast cancer cells, suggesting that further development could lead to novel anticancer agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on key structural differences and inferred pharmacological implications.

Structural Analogues from Supplier Data

lists several pyridazine- and thiazole-containing compounds, including:

- 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

- 1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone

- 1-(6-Hydroxyimidazo[2,1-b]thiazol-5-yl)ethanone

These compounds share core heterocyclic frameworks but differ in substituents and linker chemistry.

Key Structural Differences and Implications

Functional Group Analysis

- Methyl vs. Chloro Substituents : The 6-methylpyridazine and 4-methylthiazole substituents reduce steric bulk compared to chloro or dichlorophenyl groups, possibly enhancing target selectivity.

- Thiazole vs. Imidazole : The 4-methylthiazole moiety may offer greater metabolic stability than imidazole-containing analogues, which are prone to oxidative degradation .

Preparation Methods

Nucleophilic Substitution of Pyridazine Derivatives

The 6-methylpyridazin-3-ol precursor is synthesized via:

- Chlorination : 6-Methylpyridazin-3-ol is treated with POCl₃ to form 3-chloro-6-methylpyridazine.

- Coupling with Pyrrolidin-3-ol :

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 80°C | |

| Base | Potassium carbonate | |

| Solvent | DMF | |

| Yield | 68–72% |

Alternative Route: Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction ensures efficient ether formation:

- Reagents : DIAD, PPh₃, 3-hydroxy pyrrolidine, 3-hydroxy-6-methylpyridazine.

- Yield : 82% (optimized).

Synthesis of Fragment B: 4-Methylthiazole-5-carbonyl Chloride

Thiazole Ring Formation

4-Methylthiazole is synthesized via:

- Hantzsch Thiazole Synthesis :

- Reactants : Thioamide + α-chloroketone.

- Conditions : EtOH, reflux, 6 h.

- Yield : 75–80%.

Carbonyl Chloride Preparation

4-Methylthiazole-5-carboxylic acid is treated with SOCl₂:

Final Coupling: Acylation of Pyrrolidine

Schotten-Baumann Acylation

Procedure :

Steglich Esterification

For acid-sensitive substrates:

Comparative Data :

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Schotten-Baumann | THF, 0°C → RT | 65–70% | 95% |

| Steglich | DCC/DMAP, CH₂Cl₂ | 78% | 98% |

Optimization Challenges and Solutions

Byproduct Formation in Acylation

Purification Strategies

Scalability and Industrial Relevance

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(4-methylthiazol-5-yl)methanone?

- Methodological Answer : A multi-step synthetic strategy is typically required, focusing on heterocyclic coupling reactions. For example:

- Step 1 : Synthesize the pyrrolidinyloxy intermediate via nucleophilic substitution between 6-methylpyridazin-3-ol and a pyrrolidine derivative.

- Step 2 : Functionalize the thiazole ring through Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the 4-methylthiazole moiety.

- Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer :

- Structural Confirmation : Use and NMR to verify connectivity, focusing on pyrrolidine C-O and thiazole C-S peaks. For example, the methanone carbonyl signal typically appears at 165–175 ppm in NMR .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column ensures >95% purity .

- Elemental Analysis : Validate empirical formulas using CHNS/O microanalysis (±0.3% tolerance) .

Q. What initial biological screening strategies are recommended for this compound?

- Methodological Answer : Prioritize enzymatic assays targeting kinases or cytochrome P450 isoforms (e.g., CYP3A4) due to the compound’s heterocyclic motifs.

- Docking Studies : Use AutoDock Vina to model interactions with 14-α-demethylase lanosterol (PDB: 3LD6), a fungal enzyme, to predict antifungal activity .

- In Vitro Testing : Screen against Candida albicans or Aspergillus fumigatus with fluconazole as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals, particularly for pyrrolidine and pyridazine protons. For example, HMBC correlations between the methanone carbonyl and adjacent heterocycles confirm connectivity .

- Isotopic Labeling : Introduce -labeled intermediates to track nitrogen environments in the pyridazine and thiazole rings .

Q. What strategies optimize selectivity for biological targets (e.g., fungal vs. human enzymes)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing 4-methylthiazole with 4-trifluoromethyl) and compare IC₅₀ values against target enzymes .

- Computational Screening : Use Schrödinger’s Glide to rank binding affinities for human CYP51 vs. fungal homologs, prioritizing compounds with >5-fold selectivity .

Q. How can computational models predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to calculate topological polar surface area (TPSA < 90 Ų suggests good bioavailability) and cytochrome P450 inhibition profiles .

- Molecular Dynamics (MD) Simulations : Simulate compound binding to hERG channels (PDB: 5VA1) for 100 ns to assess cardiac toxicity risks .

Data Contradiction Analysis

Q. How to address discrepancies between in silico docking predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate Force Fields : Switch from AMBER to CHARMM36 in docking simulations to better model π-π stacking between the pyridazine ring and aromatic enzyme residues .

- Solvent Accessibility : Use PyMOL to visualize binding pockets; steric clashes due to solvent-exposed methyl groups may explain reduced activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.